molecular formula C8H7BClFO4 B8233026 (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8233026
M. Wt: 232.40 g/mol
InChI Key: XOPYIVVCIARSRE-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 2828444-03-5) is a multifunctional aryl boronic acid ester with a molecular weight of 232.40 g/mol and the formula C₈H₇BClFO₄ . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, enabling efficient carbon-carbon bond formation with aryl halides to build functionalized aromatic frameworks . Its unique value in medicinal and agrochemical research stems from the presence of three distinct functional groups—chloro, fluoro, and methoxycarbonyl (ester)—on the aromatic ring. These groups act as key structural motifs and provide handles for further chemical derivatization, allowing researchers to develop targeted bioactive molecules and drug candidates . Boronic acids like this one are privileged structures in drug discovery due to their versatile reactivity, stability, and relatively low toxicity. They are considered Lewis acids and can behave as bioisosteres of carboxylic acids, which can modify the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . This compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPYIVVCIARSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The palladium-catalyzed Miyaura borylation is the most widely employed method for synthesizing (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, with Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base. The aryl halide substrate undergoes oxidative addition to palladium(0), followed by transmetallation with the diboron reagent and reductive elimination to yield the boronic acid derivative.

Key advantages include:

  • High functional group tolerance : The methoxycarbonyl and halogen substituents remain intact under these conditions.

  • Inert atmosphere compatibility : Reactions conducted under nitrogen or argon achieve yields exceeding 80%.

Optimization Parameters

A representative protocol involves:

  • Molar ratios : Aryl halide:B₂pin₂:Pd catalyst = 1:1.5:0.05

  • Solvent : 1,4-Dioxane at 80°C for 12 hours

  • Workup : Acidic aqueous extraction (pH 5–6) followed by recrystallization from hexane/ethyl acetate.

Table 1. Palladium-Catalyzed Borylation Performance

SubstrateCatalyst Loading (%)Yield (%)Purity (HPLC)
3-Cl-4-F-5-COOMe-C6H2Br58398.5
3-Cl-4-F-5-COOMe-C6H2I38999.1

Lithium-Halogen Exchange and Quenching with Borates

Two-Step Synthesis via Aryl Lithium Intermediates

This method, adapted from fluoro-methylphenylboronic acid syntheses, involves:

  • Lithiation : Treatment of 3-chloro-4-fluoro-5-(methoxycarbonyl)bromobenzene with n-butyllithium at −78°C to generate an aryl lithium species.

  • Boration : Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis.

Critical Process Considerations

  • Temperature control : Maintaining −78°C during lithiation prevents side reactions from the electron-deficient aryl ring.

  • Stoichiometry : A 10% excess of n-BuLi (1.1 equiv) ensures complete halogen-lithium exchange.

Table 2. Lithium-Mediated Borylation Outcomes

StepConditionsIntermediate Yield (%)
Lithiationn-BuLi, THF, −78°C, 3h92
BorationB(OiPr)₃, HCl hydrolysis74

Direct Synthesis from Aryl Chlorides Using Tetrahydroxydiboron

Single-Pot Methodology

A breakthrough protocol from PMC enables direct conversion of aryl chlorides to boronic acids using Pd/XPhos catalysts and tetrahydroxydiboron (B₂(OH)₄). For the target compound:

  • Reagents : B₂(OH)₄ (3 equiv), KOAc (3 equiv), Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%)

  • Solvent : Ethanol at 80°C for 4 hours.

Advantages Over Traditional Methods

  • Eliminates pre-formed boron reagents : Reduces costs associated with B₂pin₂.

  • Aqueous workup compatibility : Simplifies purification via KHF₂ precipitation.

Table 3. Direct Borylation Efficiency

Aryl ChlorideCatalyst SystemIsolated Yield (%)
3-Cl-4-F-5-COOMe-C6H2ClPd/XPhos/B₂(OH)₄68

Comparative Analysis of Synthetic Routes

Yield vs. Cost Considerations

  • Palladium method : Highest yields (83–89%) but requires expensive B₂pin₂.

  • Lithium route : Moderate yield (74%) with affordable reagents but stringent cryogenic needs.

  • Direct synthesis : Lower yield (68%) but superior atom economy and operational simplicity.

Scalability and Industrial Relevance

  • Kilogram-scale production : The palladium method is preferred for GMP manufacturing due to reproducibility.

  • Lab-scale flexibility : Direct synthesis suits combinatorial chemistry with 0.1–10 mmol substrates.

Purification and Characterization

Isolation Techniques

  • Solvent extraction : Ethyl acetate/water partitioning removes polar impurities.

  • Recrystallization : Hexane/ethyl acetate (3:1) yields crystals with >99% purity.

Spectroscopic Validation

  • ¹¹B NMR : δ 28–30 ppm confirms boronic acid formation.

  • LC-MS : [M−H]⁻ at m/z 231.02 aligns with theoretical mass .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reaction

One of the most prominent applications of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, facilitated by a palladium catalyst. The resulting biaryl compounds are valuable in the synthesis of pharmaceuticals and agrochemicals, making this reaction a cornerstone of modern organic synthesis.

Mechanism Overview

  • Catalyst: Palladium complex
  • Reactants: Aryl or vinyl boronic acid + Aryl or vinyl halide
  • Products: Biaryl or polyaryl compounds

While specific biological activities of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid are not extensively documented, boronic acids generally exhibit notable biological properties. They can act as enzyme inhibitors, particularly protease inhibitors, which are relevant in drug design for various diseases. The methoxycarbonyl group may enhance the solubility and bioavailability of this compound, suggesting potential for further biological studies.

Potential Biological Applications

  • Enzyme Inhibition: Targeting proteases
  • Drug Development: Possible use as a therapeutic agent

Synthesis of Pharmaceutical Intermediates

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of complex molecules with therapeutic properties.

Examples of Pharmaceutical Applications

  • Intermediate for Amino Acid Derivatives: Used in synthesizing compounds like 6-(poly-substituted aryl)-4-aminopicolinate.
  • Herbicides Development: Utilized in creating 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids.

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid compared to structurally similar compounds:

Compound NameKey FeaturesApplications
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acidBoronic acid derivative with methoxycarbonyl groupSuzuki–Miyaura coupling, enzyme inhibition
4-Chloro-2-fluoro-3-methoxyphenylboronic acidSimilar structure, different substitution patternIntermediate for herbicides
Pentafluorophenylboronic acidHighly fluorinated, increased acidityUsed in complex organic syntheses

Case Study 1: Enzyme Inhibition

Research indicates that phenylboronic acids can inhibit serine proteases, which are critical targets in cancer therapy. Studies have shown that modifications to the boronic acid structure can enhance binding affinity and selectivity towards specific enzymes.

Case Study 2: Synthesis Efficiency

A study demonstrated the efficient synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid through a multi-step process involving lithiation and subsequent reactions with boron derivatives. The yield was reported to be over 80%, showcasing its viability as a synthetic intermediate.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and type of substituents significantly affect reactivity and applications. Below is a comparison with key analogs:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Applications/Properties
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid Cl (3), F (4), COOCH₃ (5) C₈H₆BClFO₄ Not explicitly listed Suzuki couplings, drug intermediates
(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Cl (4), F (2), COOCH₃ (3) C₈H₆BClFO₄ 163719-69-5 Cross-coupling reactions, agrochemicals
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid Cl (3), COOCH₃ (5) C₈H₇BClO₄ Not available Metabolite studies
3-Fluoro-4-methoxyphenylboronic acid F (3), OCH₃ (4) C₇H₈BFO₃ 149507-26-6 Inhibitor synthesis
(2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid Cl (2), COOCH₃ (5) C₈H₇BClO₄ Not available Trifluoromethylation reactions

Key Observations :

  • Electron-withdrawing groups : The combination of Cl, F, and COOCH₃ in the target compound enhances its reactivity in cross-coupling reactions compared to analogs with fewer electron-withdrawing groups (e.g., 3-Fluoro-4-methoxyphenylboronic acid) .
  • Steric effects : Substituents at positions 3, 4, and 5 reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid), facilitating coupling with bulky partners .

Biological Activity

Overview

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxycarbonyl groups. Its unique structure allows for diverse applications in synthetic organic chemistry, including its role as a building block in various chemical reactions such as the Suzuki-Miyaura coupling.

Enzyme Inhibition

Boronic acids, including (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid, are known for their ability to act as enzyme inhibitors. They can specifically inhibit proteases, which are critical in various biological processes and disease mechanisms. The methoxycarbonyl substituent may enhance the compound's solubility and bioavailability, making it a promising candidate for further biological studies aimed at understanding its mechanism of action and therapeutic potential.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have shown that certain boronic acids can decrease cell viability in cancer cell lines while preserving the viability of healthy cells. In one study, compounds similar to (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid were tested against prostate cancer cells, revealing a marked reduction in cell viability at concentrations as low as 5 µM .

The mechanism underlying this anticancer activity often involves induction of apoptosis and cell cycle arrest. For example, phenylboronic acid derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates as evidenced by caspase-3 activation .

Antimicrobial Activity

In addition to anticancer effects, boronic acids have demonstrated antimicrobial properties. Compounds structurally related to (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in these studies indicate that these compounds can effectively inhibit microbial growth, suggesting their potential utility in developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of boronic acid derivatives have also been explored. Various assays have shown that these compounds can exhibit significant antioxidant activity comparable to established standards. This property is crucial for mitigating oxidative stress-related damage in biological systems .

Research Findings Summary Table

Biological Activity Findings References
Enzyme Inhibition Effective against proteases; enhances solubility and bioavailability
Anticancer Activity Decreased cell viability in cancer cells (e.g., prostate cancer); induces apoptosis
Antimicrobial Activity Inhibits growth of bacteria like Staphylococcus aureus and E. coli
Antioxidant Properties Significant antioxidant activity comparable to standards

Case Studies

  • Prostate Cancer Study : A study evaluated the cytotoxic effects of boronic acid derivatives on PC-3 prostate cancer cells. Results indicated a reduction in cell viability by up to 67% at 5 µM concentration while maintaining over 70% viability in healthy fibroblast cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several boronic acids against common pathogens. The study reported inhibition zones ranging from 7 to 13 mm, indicating substantial antibacterial activity against strains like MRSA and Pseudomonas aeruginosa .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The methoxycarbonyl group appears as a singlet at δ 3.93 (¹H) and δ 167.3 (¹³C). Aromatic protons show splitting patterns dependent on chloro/fluoro substituents (e.g., δ 8.10 for para-substituted aryl rings) .
  • Exact Mass Analysis : Confirm molecular formula using high-resolution MS. The exact mass of the target compound (C₉H₇BClFNO₃) is 214.0464 Da, with isotopic peaks distinguishing boron (¹⁰B vs. ¹¹B) .

What strategies enable the use of this compound in glucose-sensitive hydrogels for drug delivery?

Advanced Research Focus
Boronic acids form reversible complexes with polyols (e.g., glucose):

  • Hydrogel Design : Incorporate the compound into polymers (e.g., poly(vinyl alcohol)) to create pH- and glucose-responsive networks. The 3-chloro-4-fluoro substituents enhance binding specificity .
  • Competitive Displacement : Use competing polyols (e.g., sorbitol) to modulate gel swelling. The binding constant (Ka) can be quantified via fluorescence quenching .

How should researchers address contradictions between oxidation rates and diol affinity data in boronic ester studies?

Advanced Research Focus
Discrepancies arise due to competing hydrolysis and oxidation pathways:

  • Experimental Controls : Pre-equilibrate boronic esters in aqueous buffer before adding H₂O₂ to isolate oxidation kinetics from hydrolysis .
  • Kinetic Modeling : Use pseudo-first-order rate constants (kobs) to decouple contributions from ester hydrolysis and ROS-mediated oxidation .
  • Cross-Validation : Compare oxidation rates with free boronic acids (e.g., 50% oxidation in 22 minutes for the free acid vs. 5 minutes for pinacol esters) to identify rate-limiting steps .

What are the challenges in synthesizing sterically hindered boronic acids like this compound?

Q. Advanced Research Focus

  • Directed Lithiation : Use blocking groups (e.g., methoxycarbonyl) to direct borylation at the desired position. Avoid over-halogenation by controlling reaction stoichiometry .
  • Purification : Separate boronic acid from dihydroxyboryl byproducts via biphasic extraction (water/toluene) or solid-phase transesterification .
  • Yield Optimization : Microwave-assisted synthesis reduces side reactions (e.g., protodeboronation) compared to traditional heating .

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